

In-depth Technical Guide: 5-Methylindole-3-acetic Acid (CAS 1912-47-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(5-methyl-1H-indol-3-yl)acetic acid

Cat. No.: B157909

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylindole-3-acetic acid (5-Me-IAA), identified by CAS number 1912-47-6, is a synthetic auxin, a class of plant hormones that play a crucial role in regulating plant growth and development. Structurally similar to the endogenous auxin indole-3-acetic acid (IAA), 5-Me-IAA has garnered interest not only for its applications in agriculture and plant biology but also for its emerging potential in biomedical research. Recent studies have highlighted its antiproliferative properties in various cancer cell lines, suggesting a promising avenue for its investigation as a therapeutic agent. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, experimental protocols, and known biological activities of 5-Methylindole-3-acetic acid, with a focus on its potential applications in drug development.

Chemical and Physical Properties

5-Methylindole-3-acetic acid is a crystalline solid with the molecular formula $C_{11}H_{11}NO_2$ and a molecular weight of 189.21 g/mol. A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	$C_{11}H_{11}NO_2$	[1]
Molecular Weight	189.21 g/mol	[1]
CAS Number	1912-47-6	[1]
Appearance	Off-white to pale yellow crystalline powder	
Melting Point	151-154 °C	
Boiling Point	420.8 °C at 760 mmHg (Predicted)	
Density	1.299 g/cm ³ (Predicted)	
Solubility	Soluble in methanol, ethanol, DMSO, and other organic solvents. Sparingly soluble in water.	
pKa	4.53 ± 0.30 (Predicted)	
Storage	Store at 2-8 °C, protected from light and moisture.	[1]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz): δ 12.15 (s, 1H, COOH), 10.75 (s, 1H, NH), 7.25 (d, J=8.4 Hz, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 7.00 (s, 1H, Ar-H), 6.85 (d, J=8.4 Hz, 1H, Ar-H), 3.60 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).

¹³C NMR (DMSO-d₆, 100 MHz): δ 173.5, 135.0, 128.5, 127.0, 124.0, 121.0, 111.5, 111.0, 108.0, 31.5, 21.5.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key Peaks (KBr, cm^{-1}): 3400-3300 (N-H stretch), 3000-2500 (O-H stretch, carboxylic acid), 1700 (C=O stretch, carboxylic acid), 1620, 1450 (C=C stretch, aromatic), 1220 (C-O stretch), 790 (C-H bend, aromatic).

Mass Spectrometry

Electron Ionization (EI) Mass Spectrum: m/z (%) = 189 (M^+ , 100), 144 ($\text{M}^+ - \text{COOH}$, 80), 130 (15), 115 (10).

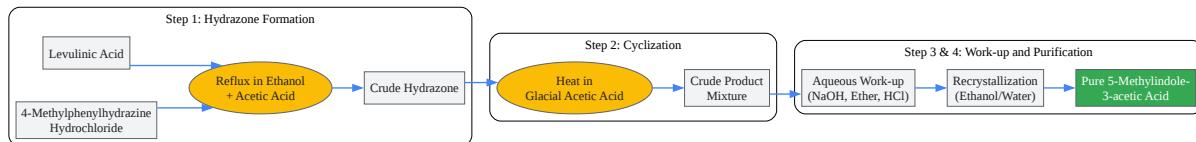
Crystal Structure

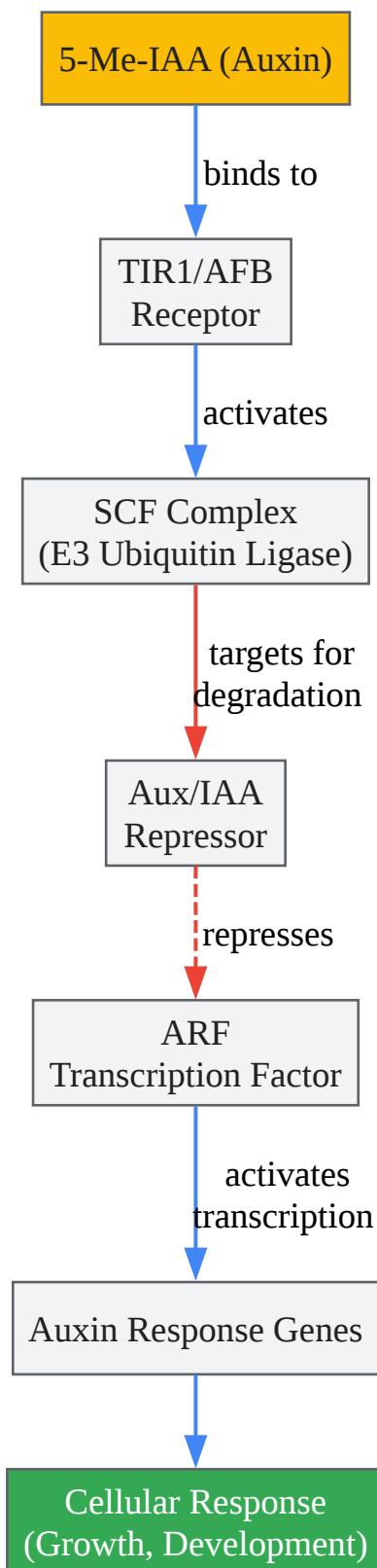
The crystal structure of 5-Methylindole-3-acetic acid has been determined by X-ray crystallography. It crystallizes in the monoclinic space group $\text{P}2_1/c$ with the following unit cell parameters: $a = 10.048 \text{ \AA}$, $b = 5.382 \text{ \AA}$, $c = 17.525 \text{ \AA}$, $\beta = 95.63^\circ$.

Experimental Protocols

Synthesis of 5-Methylindole-3-acetic Acid (Fischer Indole Synthesis)

This protocol describes a general method for the synthesis of indole-3-acetic acid derivatives using the Fischer indole synthesis, which can be adapted for 5-Methylindole-3-acetic acid.[\[2\]](#)


Materials:


- 4-Methylphenylhydrazine hydrochloride
- Levulinic acid
- Glacial acetic acid
- Ethanol
- Sodium hydroxide
- Hydrochloric acid
- Diethyl ether

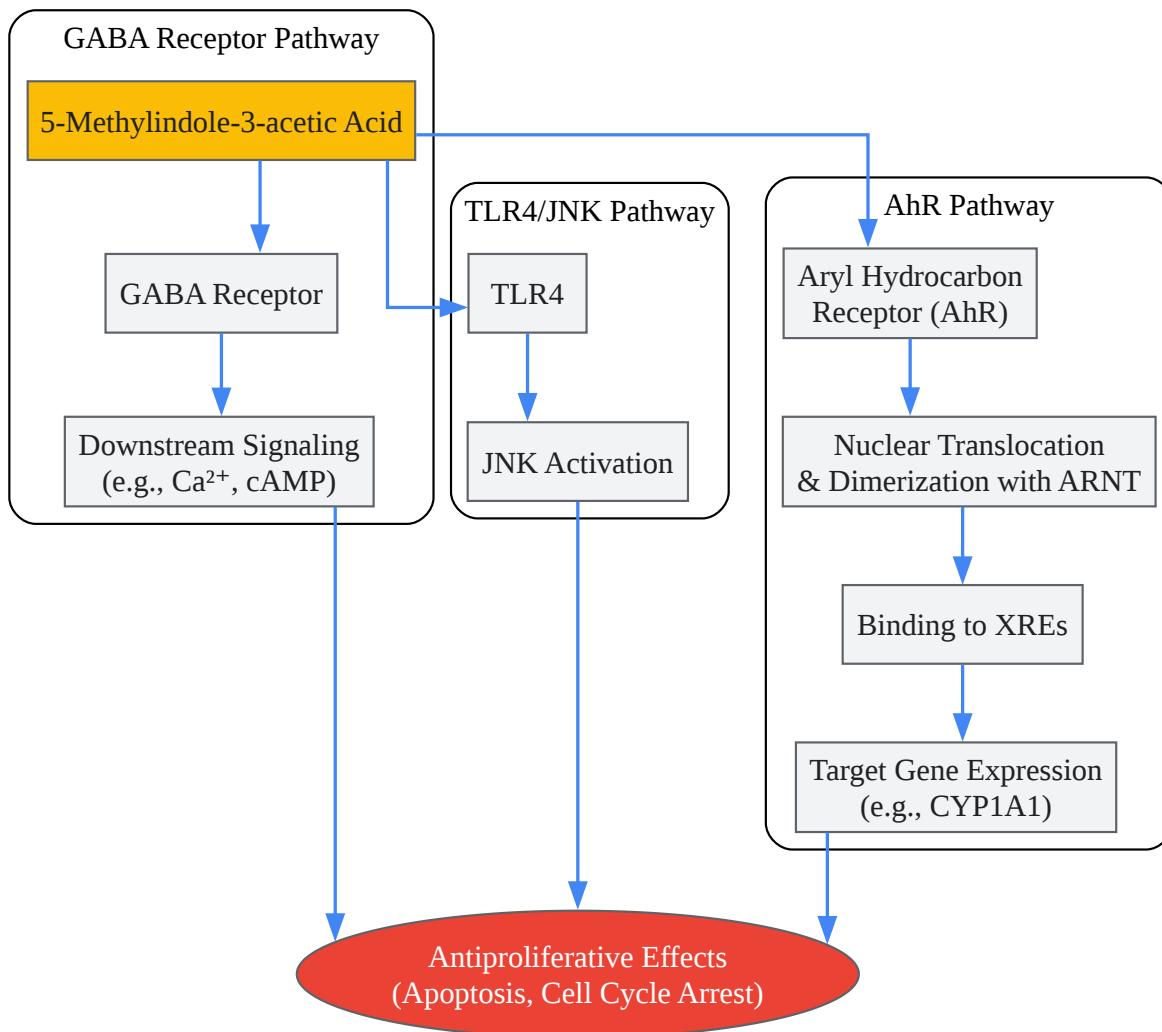
Procedure:

- **Hydrazone Formation:** A mixture of 4-methylphenylhydrazine hydrochloride (1 equivalent) and levulinic acid (1.1 equivalents) is refluxed in ethanol with a catalytic amount of acetic acid for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
- **Cyclization (Indolization):** After cooling, the solvent is removed under reduced pressure. The resulting crude hydrazone is then heated in glacial acetic acid at 80-100 °C for 4-6 hours.
- **Work-up and Purification:** The reaction mixture is cooled and poured into ice-water. The precipitated solid is collected by filtration and washed with water. The crude product is then dissolved in a 1M sodium hydroxide solution and washed with diethyl ether to remove non-acidic impurities. The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the 5-Methylindole-3-acetic acid.
- **Recrystallization:** The product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an ethanol-water mixture to yield pure 5-Methylindole-3-acetic acid.

Experimental Workflow for Fischer Indole Synthesis

[Click to download full resolution via product page](#)

Caption: Simplified diagram of the canonical auxin signaling pathway in plants.


Anticancer Activity

Recent research has indicated that 5-Methylindole-3-acetic acid possesses antiproliferative properties against certain cancer cell lines, including bladder and prostate cancer. While the precise mechanisms are still under investigation, several potential signaling pathways have been implicated based on studies of 5-Me-IAA and the closely related IAA.

Potential Anticancer Signaling Pathways:

- GABA Receptor Signaling: 5-Methylindole-3-acetic acid has been shown to bind to the GABA receptor. In the context of cancer, the GABAergic system can have complex and sometimes contradictory roles. Activation of GABA receptors can lead to changes in cell proliferation, migration, and invasion. The downstream effects in cancer cells following 5-Me-IAA binding to the GABA receptor require further elucidation.
- TLR4/JNK Pathway: The related molecule, indole-3-acetic acid (IAA), has been demonstrated to act as a ligand for Toll-like receptor 4 (TLR4), leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway activation has been associated with anti-proliferative effects in colorectal cancer cells. It is plausible that 5-Me-IAA could act through a similar mechanism.
- Aryl Hydrocarbon Receptor (AhR) Signaling: Indole derivatives are known ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating cellular responses to environmental stimuli. The activation of AhR by IAA has a dual role in cancer, either promoting or suppressing tumor growth depending on the cellular context. This pathway represents another potential mechanism for the anticancer effects of 5-Me-IAA.

Proposed Anticancer Signaling of 5-Methylindole-3-acetic Acid

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathways for the anticancer activity of 5-Methylindole-3-acetic acid.

Quantitative Biological Data

While extensive quantitative data for the antiproliferative activity of 5-Methylindole-3-acetic acid is still emerging, preliminary studies and data from related indole derivatives suggest potent

effects. The IC_{50} values are dependent on the specific cancer cell line and the duration of exposure.

Compound	Cell Line	Assay	IC_{50} (μ M)	Reference
5-Methylindole-3-acetic acid	Bladder Cancer (e.g., T24)	MTT	Data not yet published	
5-Methylindole-3-acetic acid	Prostate Cancer (e.g., PC-3)	MTT	Data not yet published	
Related Indole Derivatives	Various Cancer Cell Lines	MTT	0.1 - 50	

Note: The IC_{50} values for 5-Methylindole-3-acetic acid are currently under investigation and are not yet publicly available in peer-reviewed literature. The provided range for related indole derivatives is for comparative purposes.

Conclusion

5-Methylindole-3-acetic acid is a versatile molecule with established roles in plant biology and promising potential in cancer research. Its well-defined chemical and physical properties, along with established synthetic routes, make it an accessible compound for further investigation. The elucidation of its specific mechanisms of action in cancer cells, particularly its interaction with the GABA receptor and other signaling pathways, is a key area for future research. The development of more extensive quantitative biological data, including IC_{50} values against a broader range of cancer cell lines, will be crucial in evaluating its therapeutic potential. This technical guide serves as a foundational resource for researchers and professionals in the field, providing the necessary information to advance the study of 5-Methylindole-3-acetic acid in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biosynth.com [biosynth.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. GABAergic signaling contributes to tumor cell invasion and poor overall survival in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the leveraging of GABAergic signaling in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the TLR4-JNK but not the TLR4-ERK pathway induced by indole-3-acetic acid exerts anti-proliferative effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the aryl hydrocarbon receptor by gut phenolic metabolites: A strategy towards gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gut microbiota - indole-3-acetic acid axis in cancer: dual functions, mechanistic insights, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: 5-Methylindole-3-acetic Acid (CAS 1912-47-6)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157909#cas-number-1912-47-6-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com